3-Hydroxy-4-n-propylpyridine
CAS No.:
Cat. No.: VC18437525
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NO |
|---|---|
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 4-propylpyridin-3-ol |
| Standard InChI | InChI=1S/C8H11NO/c1-2-3-7-4-5-9-6-8(7)10/h4-6,10H,2-3H2,1H3 |
| Standard InChI Key | UKSAKFOVGJWPEB-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C=NC=C1)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-propylpyridin-3-ol, reflecting the propyl chain at the 4-position and the hydroxyl group at the 3-position of the pyridine ring . Alternative synonyms include 3-Hydroxy-4-n-propylpyridine and SCHEMBL13625787 . Its molecular formula, , corresponds to a monoisotopic mass of 137.084064 Da .
Structural Representation
The SMILES notation CCCC1=C(C=NC=C1)O delineates the structure: a pyridine ring with a propyl group (-CHCHCH) at position 4 and a hydroxyl group (-OH) at position 3 . The InChIKey UKSAKFOVGJWPEB-UHFFFAOYSA-N provides a unique identifier for computational and database referencing .
Table 1: Key Identifiers of 3-Hydroxy-4-n-propylpyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 507453-57-8 | |
| Molecular Formula | ||
| Molecular Weight | 137.18 g/mol | |
| SMILES | CCCC1=C(C=NC=C1)O | |
| InChIKey | UKSAKFOVGJWPEB-UHFFFAOYSA-N |
Physicochemical Properties
Lipophilicity and Solubility
With an value of 1.8, 3-Hydroxy-4-n-propylpyridine exhibits moderate lipophilicity, suggesting preferential solubility in organic solvents over water . The compound’s topological polar surface area (33.1 Ų) and hydrogen-bonding capacity (1 donor, 2 acceptors) further influence its solubility and permeability characteristics .
Thermal and Physical Properties
Predicted density is 1.485 g/cm³, though experimental data for melting and boiling points are absent in available literature . The compound’s solid-state stability is inferred from its commercial availability as a room-temperature-storable solid .
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 1.8 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 33.1 Ų |
Recent Research and Future Directions
Knowledge Gaps
Current literature lacks studies on the compound’s:
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME).
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Biological activity: Binding affinities to enzymes or receptors.
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Synthetic scalability: Yield optimization and purification methods.
Research Opportunities
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Structure-Activity Relationships (SAR): Modifying the propyl chain or hydroxyl group to enhance bioactivity.
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Computational Modeling: Predicting target interactions using molecular docking simulations.
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Ecotoxicology: Assessing environmental impact in agrochemical applications.
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